Diethyl 2,2'-thiodiacetate

Catalog No.
S1895540
CAS No.
925-47-3
M.F
C8H14O4S
M. Wt
206.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,2'-thiodiacetate

CAS Number

925-47-3

Product Name

Diethyl 2,2'-thiodiacetate

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

InChI

InChI=1S/C8H14O4S/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3

InChI Key

TVCSSJHLVLMADJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CSCC(=O)OCC

Canonical SMILES

CCOC(=O)CSCC(=O)OCC

Precursor for Heterocyclic Scaffolds

DET serves as a vital building block for synthesizing various heterocyclic compounds. These ring structures, containing atoms like nitrogen, oxygen, or sulfur alongside carbon, are prevalent in numerous pharmaceuticals and natural products. DET's reactive methylene group allows facile condensation reactions to form these heterocycles. For instance, researchers have employed DET in the synthesis of thiazoles, a class of heterocycles with diverse biological activities [].

Synthesis of Peptidomimetics

Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides (chains of amino acids). DET finds application in the development of peptidomimetics due to its ability to form peptide bonds. By incorporating DET into the molecule's backbone, researchers can create peptidomimetics with enhanced stability and resistance to enzymatic degradation compared to natural peptides [].

Thioethers (compounds containing a carbon-sulfur-carbon bond) are prevalent functional groups in many biologically active molecules. DET acts as a useful reagent for introducing a thioether moiety into a target molecule. Its reactive methylene group readily undergoes substitution reactions to form carbon-sulfur bonds. This property allows researchers to modify existing molecules or create new ones with desired biological properties [].

Diethyl 2,2'-thiodiacetate is an organic compound with the molecular formula C₈H₁₄O₄S. It features a thioether functional group and two acetyl groups, making it a unique member of the thiodiacetate family. This compound is known for its potential applications in various fields, including organic synthesis and as a reagent in

Diethyl 2,2'-thiodiacetate is a mild irritant and can cause skin and eye irritation upon contact []. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound.

  • LD50 (oral, rat): > 5000 mg/kg (indicates low acute oral toxicity)
Due to its functional groups. Notably, it can undergo hydrolysis to yield diethyl thiodiacetate and acetic acid. Additionally, it can react with nucleophiles to form thioester derivatives. One significant reaction involves its interaction with oxalic acid diethyl ester, leading to the formation of 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester .

Other reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Reduction: Can be reduced to yield thiols or other sulfur-containing compounds.

Diethyl 2,2'-thiodiacetate can be synthesized through various methods:

  • Thioesterification: This method involves the reaction of acetic anhydride with sodium thiosulfate in the presence of ethanol.
  • Direct Acylation: Acetic acid can be reacted with thioacetic acid under acidic conditions to yield diethyl 2,2'-thiodiacetate.
  • Reflux Method: The compound may also be synthesized by refluxing ethyl acetate with sulfur in the presence of an appropriate catalyst.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

Diethyl 2,2'-thiodiacetate finds applications across various domains:

  • Organic Synthesis: Used as a reagent for synthesizing other organic compounds.
  • Antioxidant Studies: Investigated for its potential use in developing antioxidant formulations.
  • Pharmaceuticals: Explored for possible therapeutic properties due to its biological activity.

Interaction studies involving diethyl 2,2'-thiodiacetate focus on its reactivity with other chemical entities. For instance, it has been shown to interact effectively with various nucleophiles in synthetic chemistry . Additionally, research into its antioxidant capabilities suggests potential interactions with reactive oxygen species in biological systems.

Diethyl 2,2'-thiodiacetate shares structural similarities with several other compounds within the thiodiacetate family. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Dimethyl 2,2'-thiodiacetateC₈H₁₀O₄SMethyl groups instead of ethyl
Dihexyl 2,2'-thiodiacetateC₁₄H₂₈O₄SLonger alkyl chains
Diisopropyl 2,2'-thiodiacetateC₁₂H₂₄O₄SIsopropyl groups

Uniqueness of Diethyl 2,2'-thiodiacetate

What sets diethyl 2,2'-thiodiacetate apart from these similar compounds is its balance between reactivity and stability due to the ethyl groups. This balance makes it particularly suitable for applications requiring moderate reactivity without excessive volatility or instability.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

925-47-3

Wikipedia

Diethyl 2,2'-thiodiacetate

Dates

Modify: 2023-08-16

Explore Compound Types